molecular formula C22H20N2O B11191410 N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11191410
M. Wt: 328.4 g/mol
InChI Key: DELDAOSYNSVUKG-UHFFFAOYSA-N
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Description

“Indole-Naphthalene Carboxamide” , belongs to the indole class of heterocyclic compounds. Its chemical formula is C₁₇H₁₆N₂O . The compound features an indole ring fused to a naphthalene ring, resulting in a unique structure that exhibits intriguing properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable method is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride under acidic conditions. Methanesulfonic acid (MsOH) is commonly used as the catalyst. The reaction proceeds via cyclization and subsequent rearrangement to yield the tricyclic indole product .

Reaction Conditions::

    Starting Materials: Cyclohexanone derivative, phenylhydrazine hydrochloride

    Catalyst: Methanesulfonic acid (MsOH)

    Solvent: Methanol (MeOH)

    Yield: Typically good yields (e.g., 84% yield for the tricyclic indole product)

Industrial Production Methods:: While research laboratories often use the Fischer indole synthesis, industrial-scale production may employ alternative methods. These could involve modifications to improve yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: Indole-Naphthalene Carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can lead to the formation of indole-Naphthalene carboxylic acids.

    Reduction: Reduction reactions may yield corresponding indole-Naphthalene amines.

    Substitution: Substituents on the indole or naphthalene rings can be modified through substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using palladium on carbon, Pd/C).

    Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Indole-Naphthalene Carboxamide finds applications in:

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. For instance, it may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Indole-Naphthalene Carboxamide stands out due to its fused indole-naphthalene structure. Similar compounds include other indole derivatives, but this specific combination is relatively rare.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H20N2O/c1-15-9-10-21-20(13-15)17(14-24-21)11-12-23-22(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13-14,24H,11-12H2,1H3,(H,23,25)

InChI Key

DELDAOSYNSVUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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